(D-Pro4,D-Trp7,9,10)-Substance P (4-11)
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Overview
Description
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. This modified peptide is designed to study the structure-activity relationships and the biological functions of Substance P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Preparation: The synthesis begins with the attachment of the C-terminal amino acid to a solid resin.
Chain Elongation: Sequential addition of protected amino acids, starting from the C-terminus to the N-terminus. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups from the amino acids after each coupling step.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of (D-Pro4,D-Trp7,9,10)-Substance P (4-11) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of Substance P in cellular signaling and receptor interactions.
Medicine: Explores potential therapeutic applications in pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation. The modified peptide’s unique structure allows researchers to study the specific interactions between Substance P and the NK1 receptor.
Comparison with Similar Compounds
Similar Compounds
Substance P: The natural neuropeptide involved in pain and inflammation.
[Sar9,Met(O2)11]-Substance P: A synthetic analog with increased stability.
[D-Arg1,D-Trp7,9,Leu11]-Substance P: Another synthetic analog used to study receptor interactions.
Uniqueness
(D-Pro4,D-Trp7,9,10)-Substance P (4-11) is unique due to its specific modifications at positions 4, 7, 9, and 10, which alter its biological activity and receptor binding properties. These modifications provide valuable insights into the structure-activity relationships of Substance P and its analogs.
Properties
IUPAC Name |
N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBGXWEUDKBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H74N14O10S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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